molecular formula C12H19F2N5O2 B2866974 4-Amino-1-(2,2-difluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide CAS No. 2101199-03-3

4-Amino-1-(2,2-difluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2866974
CAS No.: 2101199-03-3
M. Wt: 303.314
InChI Key: CAOUMGIKPOXKER-UHFFFAOYSA-N
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Description

This compound is a pyrazole-3-carboxamide derivative featuring a 2,2-difluoroethyl group at the pyrazole’s 1-position and a 2-morpholin-4-ylethyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

4-amino-1-(2,2-difluoroethyl)-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2N5O2/c13-10(14)8-19-7-9(15)11(17-19)12(20)16-1-2-18-3-5-21-6-4-18/h7,10H,1-6,8,15H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOUMGIKPOXKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=NN(C=C2N)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-1-(2,2-difluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide (CAS Number: 2101199-03-3) is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and as a kinase inhibitor.

PropertyValue
Molecular Formula C₁₂H₁₉F₂N₅O₂
Molecular Weight 303.31 g/mol
CAS Number 2101199-03-3

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its role as a kinase inhibitor.

Kinase Inhibition

Research indicates that this compound acts as a potent inhibitor of several kinases, including cyclin-dependent kinases (CDKs) and Fms-like receptor tyrosine kinase 3 (FLT3), which are critical in cell cycle regulation and cancer progression. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can significantly influence its inhibitory potency against these targets.

  • Inhibition of FLT3 :
    • The compound demonstrated strong inhibitory activity against FLT3, a key target in acute myeloid leukemia (AML) therapies. In vitro assays reported IC₅₀ values less than 5 nM against various FLT3 mutants associated with drug resistance, indicating its potential utility in overcoming therapeutic challenges in AML treatment .
  • Inhibition of CDKs :
    • The compound also exhibited significant inhibitory effects on CDK2 and CDK4, essential regulators of the cell cycle. This inhibition was confirmed through enzymatic assays and cellular models, where treatment resulted in reduced phosphorylation of retinoblastoma protein (Rb), a downstream target of CDKs .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • Study on AML Cell Lines : In MV4-11 leukemia cell lines, treatment with the compound led to a dose-dependent increase in apoptosis, with flow cytometry revealing that over 51% of cells underwent apoptosis at a concentration of 2 μM after 24 hours . This underscores the compound's potential as an anti-cancer agent.
  • Kinase Profiling : A comprehensive profiling against 32 kinases revealed that the compound selectively inhibited multiple targets involved in tumorigenesis, including KDR/VEGFR2 and GSK3β. This broad spectrum of activity suggests its potential as a multi-target therapeutic agent .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name 1-Position Substituent N-Substituent Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Notes
Target: 4-Amino-1-(2,2-difluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide 2,2-Difluoroethyl 2-Morpholin-4-ylethyl (Not explicitly provided) Morpholine enhances solubility; difluoroethyl balances lipophilicity .
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide () 2,2-Difluoroethyl 3-Methoxypropyl C₁₀H₁₆F₂N₄O₂ 262.26 2101199-41-9 Reduced polarity vs. morpholine; methoxypropyl may lower solubility .
4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide () Cyclopentyl 2-Morpholin-4-ylethyl C₁₅H₂₅N₅O₂ 307.39 2101195-60-0 Bulky cyclopentyl increases lipophilicity; potential for improved membrane permeation .
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide () 2,2,2-Trifluoroethyl 2-Furylmethyl C₁₁H₁₁F₃N₄O₂ 288.23 2101199-14-6 Trifluoroethyl enhances metabolic stability; furylmethyl introduces π-π interactions .
3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide () 2,2-Difluoroethyl 2-Methoxyethyl C₉H₁₄F₂N₄O₂ 248.23 2171313-88-3 Positional isomer (3-amino vs. 4-amino) alters binding orientation; methoxyethyl reduces basicity .

Key Observations

Cyclopentyl () introduces steric bulk, which may hinder target binding but improve metabolic stability .

Solubility and Hydrogen Bonding :

  • Morpholinylethyl (target compound, ) provides a basic amine and ether oxygen, enhancing aqueous solubility compared to methoxypropyl () or furylmethyl () .
  • Methoxyethyl () offers moderate polarity but lacks the hydrogen-bonding capacity of morpholine .

Synthetic Accessibility :

  • Suzuki coupling () and palladium-catalyzed reactions are common for introducing aryl/heteroaryl groups, though the target compound’s synthesis likely involves alkylation or amidation steps .

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